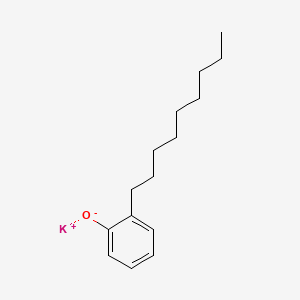

Potassium nonylphenolate

Description

Contextualization within Phenolate (B1203915) Chemistry and Alkylphenols

Potassium nonylphenolate belongs to the class of organic compounds known as phenolates or phenoxides. Phenolates are formed from the deprotonation of a phenol's hydroxyl group, resulting in a phenoxide anion. In the case of this compound, this anion is ionically bonded to a potassium cation. prezi.comcymitquimica.com The general formation involves the reaction of nonylphenol with a potassium base, such as potassium hydroxide (B78521). prezi.com

The chemical behavior of this compound is significantly influenced by both the phenoxide group and the long alkyl chain. The phenoxide portion makes the compound a strong organic base and a competent nucleophile, capable of participating in reactions like Williamson ether synthesis for the formation of carbon-oxygen bonds. prezi.comcymitquimica.com The nonyl group, a nine-carbon alkyl chain, is typically branched and contributes to the compound's solubility in nonpolar organic solvents and its surfactant properties. wikipedia.org The combination of these features makes this compound a subject of interest in both fundamental organic synthesis and applied materials science.

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | potassium;2-nonylphenolate |

| CAS Number | 27936-43-2 |

| Molecular Formula | C₁₅H₂₃KO |

| Molecular Weight | 258.44 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in many organic solvents |

Note: The properties listed are based on available chemical data. nih.gov

Interdisciplinary Research Significance

The unique chemical characteristics of this compound have led to its investigation across multiple scientific disciplines, most notably in catalysis and materials science. Its utility often stems from its ability to influence reaction rates and selectivities.

In the field of polymer chemistry , this compound has been explored as a catalyst. Research has shown its effectiveness in promoting the polymerization of polyurethane elastomers. google.com In these systems, the potassium salt can accelerate the reaction between isocyanates and polyols to form the urethane (B1682113) linkages that constitute the polymer backbone. google.com The catalytic activity of such compounds is crucial for controlling the curing time and final properties of the polyurethane material. expresspolymlett.comrsc.org

Another significant area of research is in industrial catalysis , particularly in Fischer-Tropsch synthesis. This process converts a mixture of carbon monoxide and hydrogen into liquid hydrocarbons. Studies have investigated the use of this compound as a promoter to modify the activity and selectivity of iron-based Fischer-Tropsch catalysts. osti.gov Research indicates that the addition of potassium promoters can influence the product distribution, for example, by reducing the selectivity towards methane (B114726) and light hydrocarbons, which is often a desired outcome in these industrial processes. osti.govresearchgate.netrsc.org However, studies have also shown that the effectiveness of this compound can be different from other potassium salts like potassium laurate, highlighting the nuanced role of the anionic ligand in influencing the catalyst's performance. osti.gov

The broader family of nonylphenol derivatives, including their metallic salts, also finds applications in materials science as additives. For instance, overbased metal phenolates, including those of potassium, have been investigated as anti-yellowing additives for vinyl chloride polymer compositions. byjus.com The long alkyl chain of the nonylphenolate can enhance the compatibility of these additives with the polymer matrix.

Table 2: Summary of Research Findings on this compound

| Research Area | Application | Key Findings |

|---|---|---|

| Polymer Chemistry | Catalyst for polyurethane synthesis | Accelerates the reaction between polyols and isocyanates. google.com |

| Industrial Catalysis | Promoter for Fischer-Tropsch catalysts | Modifies catalyst activity and can reduce selectivity towards light hydrocarbons. osti.gov |

| Materials Science | Additive in polymers | Investigated as an anti-yellowing agent in vinyl chloride polymers. byjus.com |

Properties

CAS No. |

27936-43-2 |

|---|---|

Molecular Formula |

C15H23KO |

Molecular Weight |

258.44 g/mol |

IUPAC Name |

potassium;2-nonylphenolate |

InChI |

InChI=1S/C15H24O.K/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h9-10,12-13,16H,2-8,11H2,1H3;/q;+1/p-1 |

InChI Key |

XPCLSVISJWLKJE-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCC1=CC=CC=C1[O-].[K+] |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1[O-].[K+] |

Other CAS No. |

27936-43-2 |

Related CAS |

25154-52-3 (Parent) |

Origin of Product |

United States |

Synthesis Methodologies for Potassium Nonylphenolate

Precursor Synthesis and Alkylation Mechanisms of Nonylphenol

The primary precursor for potassium nonylphenolate is nonylphenol, a manufactured chemical produced through the alkylation of phenol (B47542). taylorandfrancis.com The industrial production of nonylphenol results in a complex mixture of isomers. acs.org

Propylene (B89431) Oligomerization and Phenol Alkylation

The synthesis of nonylphenol typically begins with the oligomerization of propylene, which is the trimerization of propene to form nonene. taylorandfrancis.comelchemy.com This process is often catalyzed by an acid, such as polyphosphoric acid. elchemy.com The resulting nonene is a complex mixture of branched isomers. elchemy.comwikipedia.org

Following the nonene synthesis, phenol is alkylated with this nonene mixture in the presence of an acid catalyst. acs.org Common catalysts for this Friedel-Crafts alkylation reaction include acidic ion-exchange resins. aloki.hugoogle.com The reaction is typically carried out in a continuous fixed-bed reactor. wur.nl This alkylation step yields a mixture of nonylphenol isomers, predominantly para-substituted (4-nonylphenol) with some ortho-substituted (2-nonylphenol) products. aloki.hu

Propylene Oligomerization: Propylene is oligomerized to produce a mixture of propylene trimers (nonenes). aloki.hu

Separation: The reaction mixture is distilled to separate the desired propylene trimers from other oligomers and unreacted propylene. aloki.hu

Phenol Alkylation: The separated propylene trimer (nonene) is reacted with phenol in the presence of an acidic catalyst to produce nonylphenol. taylorandfrancis.comaloki.hu

Purification: The resulting alkylated phenol is distilled to yield the final nonylphenol product, which is a complex mixture of isomers. aloki.hu

Isomeric Distribution Control in Nonylphenol Synthesis

The industrial synthesis of nonylphenol produces a complex mixture of isomers due to the branched nature of the nonene used and the nature of the alkylation reaction. acs.orgaloki.hu Theoretically, there are 211 constitutional isomers of nonylphenol, and this number increases to 550 when considering enantiomers. wikipedia.org The distribution of these isomers can be influenced by the reaction conditions and the catalyst used.

Research has focused on controlling the isomeric distribution to favor certain isomers, particularly p-nonylphenol. One approach involves a two-step alkylation process using an acidic ion exchange resin. google.com In the first step, a mixture of phenol and tripropylene (B76144) is reacted in the presence of a gel-type and/or macroporous cation exchanger. google.com The second step involves contacting the resulting mixture with a macroporous cation exchanger. google.com This two-step method aims to achieve a high conversion of nonene while limiting the formation of by-products like dinonylphenol, ultimately yielding a nonylphenol product with a high percentage (not less than 90%) of the para-isomer. google.com

The structure of the nonyl side chain significantly impacts the properties of the nonylphenol isomers. nih.gov For research purposes, specific, differently branched nonylphenol isomers have been synthesized to study their biological and environmental behavior. nih.gov These syntheses involve more controlled laboratory methods, such as Friedel-Crafts alkylation of anisole (B1667542) with tertiary nonyl bromides followed by demethylation, or the coupling of p-methoxyphenylmagnesium bromide with ketones. nih.gov

Phenolate (B1203915) Formation via Alkali Metal Bases

Phenolates are anions formed from the deprotonation of phenols by a strong base. wikipedia.org The formation of this compound involves the reaction of nonylphenol with a potassium-containing base.

Direct Reaction of Nonylphenol with Potassium Hydroxide (B78521)

A common and direct method for preparing this compound is the reaction of nonylphenol with potassium hydroxide (KOH). wur.nlregulations.gov This acid-base reaction results in the formation of the potassium salt of nonylphenol and water. In some industrial applications, such as the production of nonylphenol ethoxylates, nonylphenol is heated with a potassium hydroxide catalyst. wur.nl The water produced during this stage is typically removed under vacuum at elevated temperatures (e.g., 120°C). wur.nl This reaction is also utilized in the synthesis of polyurethane adhesives, where potassium nonylphenoxide acts as a trimerization catalyst. google.com

The reaction can be represented as: C₉H₁₉C₆H₄OH + KOH → C₉H₁₉C₆H₄OK + H₂O

Alternative Alkali Metal Precursors for Phenolate Generation

While potassium hydroxide is a common base, other alkali metal precursors can also be used to generate phenolates. google.comgoogle.com These include other alkali metal hydroxides like sodium hydroxide and lithium hydroxide, as well as alkali metal carbonates such as potassium carbonate. google.com Alkali metal hydrides, like potassium hydride, can also be employed and have the advantage of not producing water as a byproduct, thus eliminating the need for a water removal step. google.com

The choice of the alkali metal can influence the properties and subsequent reactions of the phenolate. mdpi.com For instance, in the Kolbe-Schmitt reaction, the choice of alkali metal affects the ratio of ortho- and para-carboxylation products. mdpi.com In the context of nonylphenolate, while potassium hydroxide is frequently used, other potassium bases could theoretically be employed to form this compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov While specific research on "green" synthesis of this compound is limited, broader green chemistry principles can be applied to its production process, particularly focusing on the synthesis of its precursor, nonylphenol.

Key areas for applying green chemistry principles include:

Use of Safer Solvents and Catalysts: Replacing hazardous solvents with more environmentally benign alternatives like water or ionic liquids is a core principle of green chemistry. nih.goviwu.edu The use of solid acid catalysts, such as ion-exchange resins, in nonylphenol synthesis is a step in this direction as they are often recyclable and less corrosive than liquid acids. aloki.hugoogle.com Research into even more non-toxic and efficient catalysts, such as bismuth triflate, is an active area in green organic synthesis. iwu.edu

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product is a key goal. nih.gov The two-step synthesis of p-nonylphenol aims to improve selectivity and reduce the formation of by-products, thus enhancing atom economy. google.com

Use of Renewable Feedstocks: While the current production of nonylphenol relies on petroleum-based feedstocks (propylene and phenol), future green chemistry approaches could explore the use of bio-based alternatives. nih.gov

Energy Efficiency: Utilizing energy-efficient processes, such as microwave-assisted synthesis or reactions at ambient temperature and pressure, can significantly reduce the environmental footprint of chemical manufacturing. nih.gov

Recent developments in green synthesis have focused on creating safer and more cost-effective methods for various chemical reactions, often producing non-toxic by-products. sciencedaily.com While not directly applied to potassium nonylpenolate yet, these innovative approaches hold promise for future, more sustainable manufacturing processes. sciencedaily.comresearchgate.net

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering unparalleled detail about the chemical environment of magnetically active nuclei. For potassium nonylphenolate, both solution-state and solid-state NMR are invaluable.

¹H NMR and ¹³C NMR Analysis of Nonylphenolate Isomers

The nonyl group of nonylphenolate can exist as a multitude of linear and branched-chain isomers, leading to complex mixtures. ¹H and ¹³C NMR spectroscopy are powerful tools for differentiating these isomeric forms.

In ¹H NMR spectra, the protons on the aromatic ring of the phenolate (B1203915) moiety typically appear as multiplets in the range of 6.0-7.5 ppm. The chemical shift and splitting patterns of these aromatic protons are influenced by the substitution pattern on the ring. The protons of the nonyl alkyl chain resonate in the upfield region, generally between 0.5 and 2.5 ppm. oregonstate.edu The specific chemical shifts and multiplicities of the alkyl protons provide detailed information about the branching of the nonyl group. For instance, the protons on the carbon atom directly attached to the aromatic ring will have a distinct chemical shift compared to the terminal methyl protons.

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal, allowing for the determination of the number of unique carbon environments in an isomer. bhu.ac.in The aromatic carbons of the phenolate ring typically resonate between 110 and 160 ppm, with the carbon atom bearing the oxygen appearing at the most downfield shift. docbrown.info The alkyl carbons of the nonyl chain appear in the 10-40 ppm range. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the substitution pattern and branching of the alkyl chain, making it a crucial technique for isomer identification. chemistryviews.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Nonylphenol Isomers

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic C-H | 6.0 - 7.5 | 110 - 135 |

| Aromatic C-O | - | 150 - 160 |

| Alkyl C-H (α to ring) | 2.0 - 2.5 | 30 - 40 |

| Alkyl C-H (chain) | 0.8 - 1.8 | 10 - 35 |

| Alkyl C-H (terminal CH₃) | 0.5 - 1.0 | ~14 |

Note: These are typical chemical shift ranges. Actual values will vary depending on the specific isomer and the solvent used.

Solid-State NMR Applications for this compound

Solid-state NMR (ssNMR) spectroscopy is particularly useful for characterizing this compound in its solid, powdered form. Unlike solution-state NMR, which averages out anisotropic interactions through molecular tumbling, ssNMR provides information about the local structure and dynamics in the solid state. preprints.org Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and enhance spectral resolution. preprints.org

For this compound, ssNMR can be used to:

Characterize the crystalline and amorphous phases: ssNMR can distinguish between ordered crystalline structures and disordered amorphous regions within the solid material. preprints.org

Probe the ionic interaction between K⁺ and the phenolate: The chemical shift of the carbon atoms in the phenolate ring, particularly the carbon bonded to oxygen, can be sensitive to the nature of the interaction with the potassium cation. researchgate.net

Study molecular dynamics: ssNMR can provide insights into the mobility of the nonyl chain and the phenolate ring in the solid state. preprints.org

³⁹K NMR, while less common due to the quadrupolar nature of the nucleus which leads to broad signals, could potentially be used to study the local environment of the potassium ion in the solid lattice. huji.ac.il

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing ionic or polar compounds like this compound. lcms.cz In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, generating gas-phase ions. For this compound, ESI in the positive ion mode would likely detect the potassium adduct of the nonylphenol molecule, [M+K]⁺, where M is the neutral nonylphenol molecule. In the negative ion mode, the nonylphenolate anion [M-H]⁻ would be observed. The high mass accuracy of modern mass spectrometers allows for the determination of the elemental composition from the exact mass of the molecular ion. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the structure of isomers. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the nonylphenolate anion) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed by a second mass analyzer. researchgate.net

The fragmentation pattern of nonylphenolate isomers is highly dependent on the branching of the nonyl chain. The cleavage of the alkyl chain at different positions leads to a series of characteristic fragment ions. tandfonline.com By analyzing these fragmentation patterns, it is possible to differentiate between various branched isomers of nonylphenol that may be difficult to distinguish by other methods. nih.gov For example, the fragmentation of the tertiary alpha-carbon, which is common in technical nonylphenol mixtures, yields specific product ions that can be used for identification. nih.gov

Table 2: Common Fragment Ions Observed in MS/MS of Branched Nonylphenol Isomers (Negative Ion Mode)

| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Interpretation |

| 219 ([C₁₅H₂₃O]⁻) | 107, 121, 133, 135, 147, 149, 163, 177, 191, 205 | Cleavage at different positions along the branched nonyl side chain. tandfonline.comeuropa.eu |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. renishaw.com These techniques are highly effective for identifying functional groups and providing a "fingerprint" for a specific compound.

In the IR spectrum of this compound, the absence of a broad O-H stretching band around 3200-3600 cm⁻¹, which is characteristic of the parent nonylphenol, confirms the formation of the phenolate salt. The spectrum would be dominated by C-H stretching vibrations of the alkyl chain (around 2850-2960 cm⁻¹) and the aromatic ring (around 3000-3100 cm⁻¹). The C-O stretching vibration of the phenolate is typically observed in the region of 1250-1300 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range.

Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. renishaw.com The symmetric vibrations of the aromatic ring and the C-C backbone of the alkyl chain often give rise to strong Raman signals. The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, which can be used for identification and quality control.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| Phenolate C-O Stretch | 1250 - 1300 | Weak or inactive |

| Alkyl C-C Stretch | Weak in IR | Strong in Raman |

Note: These are expected frequency ranges. The exact positions and intensities of the bands can vary based on the specific isomer and the physical state of the sample.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) stands as a pivotal, non-destructive analytical technique for probing the crystalline structure of solid materials. The fundamental principle of XRD lies in the interaction of X-rays with the electron clouds of atoms arranged in a periodic lattice. When a monochromatic X-ray beam impinges on a crystalline sample, the regularly spaced atoms act as a diffraction grating, scattering the X-rays in specific, predictable directions. This phenomenon, known as constructive interference, occurs when the conditions of Bragg's Law are met.

The resulting diffraction pattern, a unique fingerprint of the material's crystalline arrangement, provides a wealth of information. Analysis of the peak positions in the diffraction pattern allows for the determination of the unit cell dimensions—the fundamental repeating unit of the crystal lattice. Furthermore, the intensities of the diffraction peaks are related to the arrangement of atoms within the unit cell. Through sophisticated analysis of this data, a complete three-dimensional model of the electron density, and thus the atomic arrangement in the crystal, can be constructed.

For instance, research on potassium phenoxide-phenol complexes has successfully elucidated their crystal structures using high-resolution powder X-ray diffraction. acs.orgnih.gov These studies have shown that such complexes can form polymeric zigzag chains. acs.orgnih.gov In these structures, the potassium ions are often found at the center of distorted octahedra, coordinated by oxygen atoms from the phenolate and phenol (B47542) moieties, and in some cases, by the π-electrons of a phenyl ring. acs.orgnih.gov

Similarly, the crystal structure of a complex involving potassium phenoxide and a crown ether has been determined, revealing the coordination of the potassium ion by the oxygen atoms of both the crown ether and the phenoxide groups. cdnsciencepub.com Another investigation into a polymeric phenol-bridged potassium compound, K(2-bromo-4,6-dinitrophenolate)(H2O), determined its monoclinic crystal system and detailed the coordination environment of the potassium ion. tandfonline.com

These examples underscore the power of XRD in revealing the intricate details of ionic bonding and molecular packing in solid-state phenolate structures. Should a method for the crystallization of a single isomer of this compound be developed, XRD would be the definitive technique to determine its precise three-dimensional structure. The resulting data would be invaluable for understanding its physical properties and chemical reactivity.

Table 1: Representative Crystallographic Data for Related Potassium Phenoxide Compounds

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

| Potassium Phenoxide-Phenol Complex | C₆H₅OK·2C₆H₅OH | Orthorhombic | Abm2 | a = 10.12458(4) Å, b = 21.2413(1) Å, c = 7.89784(3) Å | acs.orgnih.gov |

| Potassium Phenoxide-Phenol Complex | C₆H₅OK·3C₆H₅OH | Orthorhombic | Pbca | a = 22.7713(1) Å, b = 25.4479(2) Å, c = 7.75549(4) Å | acs.orgnih.gov |

| Dicyclohexano-18-crown-6 with Potassium Phenoxide and Phenol | C₂₀H₃₆O₆·C₆H₅OK·C₆H₆O | Orthorhombic | Pnca | a = 14.150(3) Å, b = 23.794(6) Å, c = 9.491(1) Å | cdnsciencepub.com |

| Polymeric Potassium 2-bromo-4,6-dinitrophenolate | K(C₆H₂BrN₂O₅)(H₂O) | Monoclinic | P2₁/c | a = 9.8278(7) Å, b = 14.566(1) Å, c = 6.8007(5) Å, β = 94.754(1)° | tandfonline.com |

Computational Chemical Studies of Potassium Nonylphenolate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of molecules. These methods, based on the principles of quantum mechanics, provide a detailed description of electron distribution and energy levels.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. DFT calculations focus on the electron density to determine the energy and other properties of a system. For potassium nonylphenolate, DFT studies can provide valuable information about its geometry, electronic properties, and reactivity.

A theoretical study on nonylphenol ethoxylates (NPEs), which share the nonylphenol moiety with this compound, utilized DFT to investigate their electronic properties. mdpi.com The study revealed that the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are primarily localized on the aromatic ring of the nonylphenol group. mdpi.com The energy of these orbitals is largely unaffected by the length of the ethoxylate chain, which suggests that the fundamental electronic behavior of the phenolate (B1203915) head is conserved. mdpi.com This is a key insight that can be extended to this compound, where the electronic character of the phenoxide ring will dominate its reactivity.

Furthermore, DFT calculations have been employed to understand the role of potassium as a promoter in various chemical reactions. For instance, studies on the effect of potassium on CO2 activation on iron surfaces have shown that potassium donates electrons to the surface, which in turn facilitates the activation of adsorbed molecules. nih.gov In the case of this compound, the potassium ion would have a significant influence on the charge distribution of the phenoxide group, enhancing its nucleophilicity.

A DFT study on the potassium phenoxide-CO2 complex, a key intermediate in the Kolbe-Schmitt reaction, provides a model for the interaction of the phenoxide with other molecules. researchgate.net The calculations showed that the complex is stabilized by the interaction between the potassium ion, the phenoxide oxygen, and the carbon dioxide molecule. researchgate.net This type of study highlights the capability of DFT to model the interactions of this compound with other chemical species, which is crucial for understanding its reactivity in various chemical processes.

Table 1: Illustrative DFT Calculated Properties of a Model Phenoxide System

| Property | Calculated Value | Significance |

| HOMO Energy | -5.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -0.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | An indicator of the chemical reactivity and stability of the molecule. |

| Mulliken Charge on Oxygen | -0.75 | Indicates a high negative charge, suggesting a site for electrophilic attack. |

| K-O Bond Length | 2.6 Å | Provides information about the ionic character of the bond. |

Note: The data in this table is illustrative and based on typical values for similar phenoxide systems. Actual values for this compound would require specific calculations.

Ab Initio Methods

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data for parameterization. cecam.org These methods are generally more computationally intensive than DFT but can provide highly accurate results.

A notable example of the application of ab initio methods to a related system is the structure solution of potassium phenoxide-phenol complexes from high-resolution powder X-ray diffraction data. nih.gov In this study, ab initio calculations were used to determine the crystal structure of C6H5OK·2C6H5OH and C6H5OK·3C6H5OH. nih.gov The study revealed that the potassium ions are coordinated to five oxygen atoms and one phenyl ring, forming polymeric zigzag chains. nih.gov This type of detailed structural information is crucial for understanding the solid-state properties of this compound.

For this compound, ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory or Configuration Interaction), could be used to:

Accurately determine the geometry of the molecule, including the conformation of the nonyl chain.

Calculate the vibrational frequencies, which can be compared with experimental infrared and Raman spectra for structural validation.

Investigate the nature of the interaction between the potassium ion and the nonylphenolate anion, providing insights into the degree of covalent versus ionic character of the K-O bond.

Study reaction mechanisms involving this compound with high accuracy.

While computationally demanding, ab initio methods offer a rigorous approach to understanding the fundamental properties of this compound, providing a benchmark for other computational methods.

Molecular Dynamics (MD) Simulations for Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the dynamic processes, such as conformational changes, diffusion, and aggregation.

For this compound, MD simulations can be particularly insightful for understanding its behavior in different environments, such as in solution or at interfaces. Studies on related alkylphenols have demonstrated the utility of MD simulations in this area. For example, MD simulations have been used to investigate the aggregation of asphaltenes, where alkylphenols like octylphenol (B599344) and dodecylphenol (B1171820) act as dispersants. acs.org These simulations revealed that the alkylphenol molecules interact with the asphaltene molecules through hydrogen bonding, preventing their aggregation. acs.org Similarly, MD simulations of this compound could elucidate its role as a surfactant or dispersant, showing how the nonyl tail interacts with non-polar substances while the phenoxide head interacts with polar environments.

Another study employed MD simulations to investigate the interactions of individual branched and linear 4-nonylphenols with the constitutive androstane (B1237026) receptor (CAR). researchgate.net These simulations provided detailed insights into the direct interactions between the nonylphenol isomers and the receptor's ligand-binding domain. researchgate.net This highlights the potential of MD simulations to study the interactions of this compound with biological macromolecules, which is relevant for assessing its potential environmental and health impacts.

MD simulations of this compound could be used to study:

The formation of micelles in aqueous solutions.

The adsorption of the molecule at oil-water or air-water interfaces.

The interaction with other molecules, such as polymers or biological membranes.

The transport properties, such as diffusion coefficients, in different media.

Table 2: Illustrative Parameters from an MD Simulation of an Alkylphenol in Water

| Parameter | Description | Illustrative Value/Observation |

| Radius of Gyration | A measure of the compactness of the nonyl chain. | Fluctuates around a mean value, indicating conformational flexibility. |

| Radial Distribution Function | Describes the probability of finding a water molecule at a certain distance from the phenoxide head. | A sharp peak at a short distance, indicating strong hydration of the polar head. |

| Mean Square Displacement | Used to calculate the diffusion coefficient of the molecule. | A linear increase with time, from which the diffusion coefficient can be derived. |

| Micelle Formation | Observation of the aggregation of multiple molecules into a micellar structure. | Occurs above a certain concentration (the critical micelle concentration). |

Note: This table provides illustrative examples of the types of data that can be obtained from MD simulations.

Force Field Development and Molecular Mechanics Modeling

Molecular mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. wikipedia.org The potential energy of the system is calculated using a force field, which is a set of equations and parameters that describe the interactions between atoms. wikipedia.org The accuracy of MM calculations is highly dependent on the quality of the force field.

For a molecule like this compound, a specific force field would need to be developed or an existing one validated. The development of a force field involves parameterizing the bonded (bond stretching, angle bending, and dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. wikipedia.org

A study on the interaction between nonylphenol and a G protein-coupled receptor utilized existing force fields to model the system. dntb.gov.ua However, for accurate simulations, it is often necessary to develop specific parameters for the molecule of interest. This can be done by fitting the force field parameters to reproduce experimental data or results from high-level quantum chemical calculations.

The process of force field development for this compound would involve:

Defining Atom Types: Different atom types would be assigned to the atoms in the molecule based on their chemical environment (e.g., aromatic carbons, aliphatic carbons, the phenoxide oxygen, the potassium ion).

Parameterizing Bonded Terms: The equilibrium bond lengths, bond angles, and dihedral angles, as well as the corresponding force constants, would be determined. These can be obtained from quantum chemical calculations or experimental data.

Parameterizing Non-Bonded Terms: The van der Waals parameters (Lennard-Jones potential) and partial atomic charges for the electrostatic interactions would be determined. The charges are often derived from quantum chemical calculations by fitting the electrostatic potential.

Once a reliable force field is developed, molecular mechanics modeling can be used to:

Perform energy minimizations to find the most stable conformation of the molecule.

Conduct conformational searches to explore the potential energy surface.

Calculate the relative energies of different isomers or conformers.

The development of an accurate force field for this compound is a crucial step for performing reliable and large-scale MD simulations.

Machine Learning Applications in Nonylphenolate Research

Machine learning (ML) is a rapidly growing field of artificial intelligence that is finding increasing application in chemical research. cecam.org ML models can be trained on large datasets of chemical information to predict the properties and activities of molecules, often much faster than traditional computational methods. research.google

In the context of nonylphenolate research, ML could be applied in several ways:

Property Prediction: ML models can be trained to predict a wide range of properties for this compound, such as its solubility, toxicity, or environmental fate. These models are typically trained on large databases of compounds with known properties. For example, a deep learning model has been developed for predicting chemical compound properties, which could be applied to this compound. ulster.ac.uk

Quantitative Structure-Activity Relationship (QSAR): QSAR models use ML to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For nonylphenols, QSAR models could be developed to predict their endocrine-disrupting activity based on their molecular descriptors.

Force Field Development: ML is being used to develop more accurate and transferable force fields. By learning from quantum mechanical data, ML models can generate force field parameters for new molecules on the fly. cecam.org

Analysis of Simulation Data: ML algorithms can be used to analyze the large amounts of data generated by MD simulations, for example, to identify important conformational states or to recognize patterns in molecular interactions. A study on asphaltene aggregation used an unsupervised ML approach to identify representative molecules for further MD simulations. acs.org

While specific ML studies on this compound are not yet prevalent, the methodologies are well-established and could be readily applied. The development of large chemical databases and the continuous improvement of ML algorithms promise to make these techniques an indispensable tool for the study of chemical compounds like this compound in the future.

Table 3: Potential Machine Learning Applications in Nonylphenolate Research

| Application | Input Data | Predicted Output | Potential Impact |

| Toxicity Prediction | Molecular structure (e.g., SMILES string) | A score or classification of toxicity (e.g., high, medium, low). | Rapid screening of potential environmental and health risks. |

| Biodegradability Prediction | Molecular descriptors (e.g., size, shape, electronic properties) | The rate or extent of biodegradation. | Assessment of the environmental persistence of the compound. |

| Surfactant Performance Prediction | Chemical structure and properties | Critical micelle concentration, surface tension reduction. | Design of more effective and environmentally friendly surfactants. |

| Receptor Binding Affinity | 3D structure of the molecule and the receptor | The binding affinity (e.g., Ki or IC50 value). | Understanding the molecular basis of biological activity. |

Chemical Reactivity and Derivatization Pathways of Potassium Nonylphenolate

Reaction Kinetics and Mechanisms of Phenolate (B1203915) Anion

The reactivity of the phenolate anion, the functional component of potassium nonylphenolate, is central to its chemical behavior. The phenolate anion is a potent nucleophile, comparable in strength to carbanions or tertiary amines. wikipedia.org Its reactions are governed by principles of kinetic and thermodynamic control. Generally, oxygen-centered attack by the phenolate anion is kinetically favored, while carbon-centered attack is thermodynamically preferred. wikipedia.org When the reaction rate approaches diffusion control, a mixture of oxygen and carbon attack can occur, leading to a decrease in selectivity. wikipedia.org

The photooxidation of the phenolate anion is a key reaction pathway. Studies have shown that the mechanisms of photooxidation are wavelength-dependent. rsc.org For instance, at wavelengths of 266 nm and greater, electron ejection happens from the S1 state, forming a contact pair with the phenoxyl radical. rsc.org The photooxidation process is significantly faster at the water/air interface compared to in bulk water, a phenomenon attributed to the incomplete hydrogen bonding of phenol (B47542) at the interface, which lowers the reaction barrier. acs.org

The kinetics of reactions involving phenolate anions can be complex. For example, the reaction between potassium ethyl oxide and ethyl acetate (B1210297) in ethanol-water mixtures demonstrates the influence of the solvent environment on reaction rates. rsc.org Similarly, the transesterification of palm oil to biodiesel using a potassium methoxide (B1231860) catalyst, formed from potassium carbonate and methanol (B129727), follows second-order kinetics. sciencetechindonesia.com

Derivatization Strategies for Analytical Enhancement

Derivatization is a crucial technique for improving the analytical detection of nonylphenol, the precursor to this compound. This process modifies the chemical structure of the analyte to enhance its volatility for gas chromatography or its spectroscopic properties for other detection methods.

Formation of Volatile Derivatives for Gas Chromatography

Gas chromatography (GC) is a powerful analytical tool, but its application is limited to volatile and thermally stable compounds. up.ac.zaresearchgate.net Nonylphenol, being polar and having a relatively low volatility, often requires derivatization to improve its chromatographic behavior and detection sensitivity. researchgate.net Various derivatization methods have been developed, including silylation, acetylation, and alkylation. scielo.org.zanih.gov

Silylation, using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to reduce the polarity of phenols. researchgate.net Another strategy is acetylation, which is suitable for analytes with high molecular weights. nih.gov Acylation with anhydrides such as heptafluorobutyric anhydride (B1165640) (HFBA) has also been successfully employed. nih.govscielo.org.za For instance, derivatization of nonylphenol with HFBA in the presence of a base like triethylamine (B128534) can be completed in 30 minutes at 50°C. scielo.org.za

Other derivatization agents include pentafluorobenzoyl chloride and methyl chloroformate. dphen1.comresearchgate.net The choice of derivatizing agent and reaction conditions, such as solvent and base, significantly impacts the stability and yield of the resulting derivatives. nih.gov

Table 1: Common Derivatization Reagents for GC Analysis of Nonylphenol

| Derivatizing Agent | Abbreviation | Typical Reaction Conditions | Reference |

| Bis(trimethylsilyl)trifluoroacetamide | BSTFA | 60°C for 2 hours | researchgate.net |

| Heptafluorobutyric anhydride | HFBA | 50°C for 30 minutes with triethylamine | scielo.org.za |

| Pentafluorobenzoyl chloride | PFB-Cl | - | dphen1.com |

| Methyl chloroformate | - | In situ with dispersive liquid-liquid microextraction | researchgate.net |

| Trifluoroacetic acid anhydride | TFAA | 60°C for 30 minutes | scielo.org.za |

Derivatization for Enhanced Spectroscopic Detection

Derivatization can also be employed to enhance the detection of nonylphenol and its related compounds by spectroscopic methods. This often involves attaching a chromophore or fluorophore to the molecule to increase its absorbance or fluorescence, or to shift its spectral properties to a more favorable region.

For instance, derivatization with 2-sulfobenzoic anhydride (SBA) can improve the detection of phenols with high pKa values (above 9) by negative ion matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS). nih.gov This evaporative derivatization method has been shown to significantly increase the signal-to-noise ratio for the detection of compounds like 4-nonylphenol (B119669). nih.gov

In another approach, halogenated derivatives of nonylphenol have been synthesized and characterized using gas chromatography coupled with mass spectrometry (GC/MS) and Fourier-transform infrared spectroscopy (GC/FTIR). iwaponline.com The formation of these derivatives is confirmed by the disappearance of the phenolic O-H stretching vibration and the appearance of absorptions typical for halogenated compounds in the IR spectrum. iwaponline.com

Furthermore, second-derivative ultraviolet (UV) spectroscopy has been used for the determination of total nonylphenol polyethoxylates (NPEOs). jocpr.com This method utilizes the characteristic derivative peaks at 283 nm and 288 nm for quantification. jocpr.com The inclusion of nonylphenol into β-cyclodextrin has also been studied using UV-VIS and FTIR spectroscopy, revealing changes in the spectral properties upon complexation. researchgate.net

Ligand Exchange and Coordination Chemistry

The phenolate anion of this compound can act as a ligand in coordination complexes. wikipedia.org A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. libretexts.orgncert.nic.in Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. chemguide.co.uklibretexts.orgsavemyexams.comchemistrystudent.com

The formation of coordination complexes can involve various types of ligands and metal centers. For example, copper(I) and silver(I) ions are known to form cyclic trinuclear complexes with pyrazolate ligands. mdpi.com The stability of these complexes is influenced by noncovalent interactions. While specific studies on the ligand exchange and coordination chemistry of this compound are not abundant, the general principles of phenolate coordination are applicable. The phenolate oxygen can act as a donor atom, binding to a metal center. wikipedia.org

In some catalytic systems, this compound has been used as a component. For instance, it was investigated as an activator for an iron/copper oxide catalyst, although its effect on conversion and selectivity was found to be less pronounced compared to potassium laurate. osti.gov This suggests a role for the nonylphenolate moiety in influencing the catalyst's properties, likely through coordination with the metal centers.

Oxidative and Reductive Transformation Pathways

This compound, through its phenolate anion, can undergo both oxidative and reductive transformations. Phenols are susceptible to oxidation, even without a hydrogen atom on the hydroxyl-bearing carbon. libguides.comlibretexts.org The oxidation of phenols can lead to the formation of quinone-type compounds. libguides.comlibretexts.org The photooxidation of the phenolate anion, as discussed earlier, is a key oxidative pathway that proceeds through the formation of a phenoxyl radical. acs.org Potassium itself can induce oxidative stress in biological systems under certain conditions. nih.gov Furthermore, the presence of potassium salts like KCl can influence oxidation reactions, for example, by affecting the surface chemistry of reactors and catalyzing radical recombination. dtu.dk

Environmental Transformation Mechanisms of Nonylphenol Derivatives

Microbial Biodegradation Pathways

Microbial action is a primary driver for the breakdown of nonylphenol in various environmental compartments, including water, soil, and sediment. nih.gov The efficiency of biodegradation is influenced by numerous factors such as the availability of oxygen, temperature, pH, and the composition of the microbial community. aloki.hu

Under aerobic conditions, microorganisms play a significant role in the degradation of nonylphenol. The process often involves a two-stage degradation of nonylphenol ethoxylates (NPEs), which share structural similarities with the nonylphenol derived from potassium nonylphenolate. The initial stage involves the stepwise shortening of the ethoxy chain, leading to the formation of short-chain NPEs and nonylphenol itself. ccme.ca The second stage is the ultimate breakdown of the molecule into carbon dioxide, water, and inorganic salts. ccme.ca

Several bacterial species, particularly from the Sphingomonas and Pseudomonas genera, have been identified as effective degraders of NP. nih.gov The degradation pathway can be initiated by the oxidation of the benzene (B151609) ring, followed by the stepwise biodegradation of the alkyl side-chain. nih.gov Another proposed mechanism for some sphingomonads involves an unusual ipso-substitution, where the phenolic hydroxyl group is replaced, rather than the more common aromatic ring hydroxylation.

The rate of aerobic degradation is highly variable. Half-lives for the aerobic degradation of NP in sewage sludge and sediments have been reported to range from 1.1 to 99.0 days. nih.gov In some agricultural soils, a biphasic mineralization has been observed, with a rapid initial phase followed by a much slower degradation phase, with low concentrations of nonylphenolic compounds remaining for over a year. ccme.ca

Table 1: Factors Influencing Aerobic Degradation of Nonylphenol

| Factor | Effect on Degradation Rate | Reference |

| Temperature | Decreases at lower temperatures (4°C) with a longer lag period. ccme.ca | ccme.ca |

| Water Content | Inhibited by both overabundance and lack of water. ccme.ca | ccme.ca |

| Co-substrates | Addition of yeast extract can promote biodegradation. nih.gov | nih.gov |

| Microbial Acclimation | Exposure to phenolic substances may enhance degradation capability. ccme.ca | ccme.ca |

Under anaerobic conditions, the degradation of nonylphenol is generally slower and follows different pathways compared to aerobic environments. aloki.hu Complete deethoxylation of nonylphenol ethoxylates to form nonylphenol is more commonly observed under anaerobic conditions. aloki.hu

Anaerobic degradation of NP has been observed under various electron-accepting conditions, with the rate generally following the order: sulfate-reducing > methanogenic > nitrate-reducing conditions. nih.gov The half-life of NP under anaerobic conditions can be significantly longer than in aerobic environments. The ultimate breakdown products of NP under anaerobic conditions are not always fully characterized, but the persistence of the aromatic structure is a concern.

In some studies, anaerobic conditions have been shown to lead to an increase in alkylphenol concentrations within sediment, suggesting that the rate of formation from precursor compounds can exceed the rate of degradation. nih.gov

Photolytic and Chemical Degradation Routes

Photodegradation, driven by sunlight, is another important mechanism for the transformation of nonylphenol in the aquatic environment. The process can be influenced by various water quality parameters. The photolysis of nonylphenol can be enhanced in the presence of substances like hydrogen peroxide (H₂O₂), nitrate (B79036) (NO₃⁻), and ferric ions (Fe(III)), which can generate highly reactive hydroxyl radicals (•OH).

The degradation pathway of nonylphenol under photolytic conditions is complex. Intermediates can include hydroxylated products, such as 4-nonylcatechol, and products resulting from the oxidation of the alkyl chain. In the presence of nitrates, nitrated nonylphenol derivatives can also be formed.

Chemical oxidation is another potential degradation route. For instance, treatment with potassium permanganate (B83412) has been shown to be an effective method for the removal of nonylphenol isomers from water, with half-lives of a few minutes under specific conditions.

Table 2: Intermediates in the Photodegradation of Nonylphenol

| Condition | Identified Intermediates | Reference |

| With Dissolved Oxygen | 4-nonylcatechol, nonanol, nonanal, nonoic acid | |

| With H₂O₂ | 4-n-alkylphenols, 4-nonylcatechol, nonanol, nonanal, nonoic acid | |

| With NO₃⁻ | Same as with H₂O₂, plus 2-nitryl-4-nonylphenol | |

| With Cl⁻ and H₂O₂ | Nonanoyl chloride |

Transformation Kinetics in Aquatic and Sedimentary Environments

The rate at which nonylphenol transforms in the environment is highly variable and depends on the specific conditions of the aquatic or sedimentary system.

In aquatic environments, the hydrolysis half-life of this compound is reported to be between 7 and 21 days at a pH of 7 to 9. vulcanchem.com The biodegradation half-life of nonylphenol in river water can be on the order of days to weeks, with temperature being a significant factor.

In sediments, nonylphenol tends to be more persistent. Its half-life in sediment is estimated to be more than 60 years under certain conditions. However, under optimal aerobic conditions in some river sediments, half-lives for nonylphenol isomers have been observed to be as short as 0.9 to 13.2 days. The presence of aquatic plants and their associated rhizosphere bacteria can also accelerate the degradation of nonylphenol in sediments.

The following table presents a summary of reported degradation kinetics for nonylphenol in different environmental matrices.

Table 3: Transformation Kinetics of Nonylphenol

| Environment | Condition | Half-life (t₁/₂) | Reference |

| This compound (in water) | Hydrolysis (pH 7-9) | 7 - 21 days | vulcanchem.com |

| River Water | Biodegradation (winter) | 23 - 69 days | |

| River Water | Biodegradation (summer) | 2.5 - 35 days | |

| Sewage Sludge & Sediments | Aerobic Biodegradation | 1.1 - 99.0 days | nih.gov |

| River Sediment | Aerobic Biodegradation | 0.9 - 13.2 days | |

| Soil | Mineralization (initial phase) | >30% converted in 10 days | ccme.ca |

| Sediment | Estimated | > 60 years |

Isomer-Specific Degradation Studies

Technical nonylphenol is a complex mixture of numerous isomers that differ in the branching of the nonyl side chain. Research has shown that the structure of these isomers significantly impacts their degradation rates and pathways.

Generally, isomers with less branching at the α-carbon and those with shorter side chains tend to degrade more readily. Conversely, isomers with more complex branching, particularly those with a quaternary α-carbon, are more resistant to degradation. This isomer-specific degradation can lead to a shift in the isomeric composition of the nonylphenol mixture in the environment, with an enrichment of the more recalcitrant and potentially more estrogenic isomers.

For example, in a study on the degradation of technical nonylphenol by Sphingobium xenophagum Bayram, a strong correlation was found between the transformation of individual isomers and their α-substitution pattern. Isomers with less bulky α-substitutions were degraded more efficiently.

Table 4: Relative Degradation of Nonylphenol Isomer Groups

| Isomer Structure Characteristic | Relative Degradation Rate | Reference |

| Less bulky α-carbon substitution | More efficient degradation | |

| Short side chain and/or bulky α-substituents | More recalcitrant to degradation | |

| α-dimethyl substitution | More recalcitrant | |

| α-ethylmethyl substitution | Moderately recalcitrant | |

| α-methylpropyl substitution | Less recalcitrant | |

| iso-propylmethyl substitution | Less recalcitrant |

Advanced Analytical Methodologies for Potassium Nonylphenolate and Its Precursors/metabolites

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of nonylphenol and its derivatives. Techniques like HPLC and GC are widely adapted to handle the complexity and low concentration levels of these analytes in various matrices.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection

High-Performance Liquid Chromatography (HPLC) is a versatile method for the simultaneous quantification of NP and its ethoxylates. scielo.br The technique's effectiveness is highly dependent on the optimization of several parameters, including mobile phase composition, flow rate, and column temperature. scielo.brjournalijecc.com A key advantage of HPLC is its ability to analyze these compounds without the need for derivatization.

Method development often involves testing different mobile phases and gradient elution procedures to achieve optimal separation. For instance, a method was developed to successfully separate NP and 11 kinds of NPnEOs within 35 minutes using an optimized gradient. scielo.br The use of a mixed-solvent gel filtration column with a methanol-water gradient has been shown to provide efficient separation and reduced band broadening. nih.gov To enhance accuracy, especially in complex environmental samples, isotope-dilution surrogate standards like [13C6]NPEO analogs are employed. nih.gov

Detection is commonly performed using Diode Array Detectors (DAD) or, for higher sensitivity and specificity, Mass Spectrometry (MS). LC-MS/MS, in particular, allows for the analysis of NP, NPEOs, and their carboxylates, with detection limits for NP and individual NPEOs ranging from 1 to 55 pg injected on column. nih.gov

Table 1: HPLC Methodologies for Nonylphenol and its Derivatives

| Parameter | Description | Findings / Examples | Citations |

|---|---|---|---|

| Column | Stationary phase used for separation. | Mixed-solvent gel filtration column; Normal phase column. | nih.govsdiarticle4.com |

| Mobile Phase | Solvent system used to carry the sample through the column. | Methanol-water gradient; Acetonitrile (B52724); 2-propanol. journalijecc.comnih.govresearchgate.net | journalijecc.comnih.govresearchgate.net |

| Flow Rate | The speed at which the mobile phase moves through the column. | Optimized rates range from 0.1 mL/min to 1.5 mL/min. journalijecc.comresearchgate.net | journalijecc.comresearchgate.net |

| Detection | Method used to visualize and quantify the separated compounds. | Diode Array Detector (DAD); Mass Spectrometry (MS, MS/MS). | |

| Linearity (r²) | Correlation coefficient indicating the method's quantitative accuracy. | Values between 0.9720 and 0.9999 have been achieved for NP and NPnEOs. | scielo.br |

| Analysis Time | Time required to separate the target compounds. | Successful separation of NP and 11 NPnEOs achieved within 35 minutes. | scielo.br |

| Detection Limits | The lowest concentration of an analyte that can be reliably detected. | 1 to 55 pg on-column for NP and individual NPEOs using MS detection. | nih.gov |

Gas Chromatography (GC) with Derivatization Strategies

Gas Chromatography (GC), especially when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of nonylphenol isomers. acs.orgnih.gov Due to the polarity of phenolic compounds, a derivatization step is often required to increase their volatility and improve chromatographic performance. researchgate.net This process converts the polar hydroxyl group into a less polar ether or ester.

Common derivatization strategies include:

Silylation: This involves reacting the analyte with a silylating agent, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.net The reaction can be completed rapidly (within 15 seconds) at room temperature when conducted in a suitable solvent like acetone (B3395972). nih.govacs.org This method enhances sensitivity and reproducibility. nih.gov

Acetylation: Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) are used to form acetylated derivatives. nih.govscielo.org.za This technique is suitable for analytes with high molecular weights. nih.gov

Alkylation: In-sample derivatization can be performed using reagents like dimethyl sulfate (B86663). acs.org

High-resolution capillary GC columns (e.g., 100-m length) can resolve a significant number of p-nonylphenol isomers, with some studies reporting the separation of up to 22 isomers. oup.com Comprehensive two-dimensional gas chromatography (GC×GC) coupled with MS has further expanded this capability, enabling the tentative identification of over 100 components from a technical nonylphenol mixture. researchgate.netacs.org The use of a triple quadrupole GC-MS/MS system can improve sensitivity by as much as fifty-fold for certain isomers compared to conventional GC-MS. sepscience.com

Table 2: Derivatization Strategies in GC Analysis of Nonylphenol

| Derivatization Agent | Abbreviation | Target Group | Reaction Conditions | Key Findings | Citations |

|---|---|---|---|---|---|

| bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl | With 1% TMCS, 60°C for 2 hours; or in acetone at room temp for 15s. | Improves sensitivity and prolongs column life; fast reaction in acetone. | nih.govresearchgate.netacs.org |

| Heptafluorobutyric Anhydride | HFBA | Hydroxyl | 50°C for 30 minutes in hexane. | Enables simultaneous analysis of alkylphenols and other compounds like BFRs. | nih.govscielo.org.za |

| Methyl Chloroformate | - | Hydroxyl | In-situ derivatization combined with liquid-liquid microextraction. | Simple, fast sample preparation with low detection limits (0.03 µg L⁻¹ for NP). | nih.gov |

| Dimethyl Sulfate | - | Hydroxyl, Carboxyl | In-sample derivatization with NaOH. | Allows simultaneous determination of NPEOs and their acidic metabolites (NPECs). | acs.org |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher sensitivity and faster analysis times. nih.govresearchgate.net This technique utilizes columns with smaller particle sizes, which results in improved resolution and efficiency.

When coupled with tandem mass spectrometry (UPLC-MS/MS), this approach provides a robust method for the identification and quantification of nonylphenol ethoxylate metabolites in environmental samples at trace levels. nih.govresearchgate.net Studies have demonstrated its successful application in analyzing surface sediments, where it can simultaneously measure NP, short-chain NPEOs, and nonylphenol ethoxycarboxylates (NPECs). nih.gov The method achieves high recovery percentages (typically 61-102%) and low limits of detection (LODs), often below 0.5 ng/g. nih.govresearchgate.net

Table 3: Performance of UPLC-MS/MS for Nonylphenol Metabolite Analysis

| Analyte Group | Sample Matrix | Recovery | Limit of Detection (LOD) | Citation |

|---|---|---|---|---|

| NP, NP1-3EO, NP1-2EC, AEOs | Sediment | 61 - 102% | Generally < 0.5 ng/g | nih.gov |

| Monoethoxylate species | Sediment | Lower than other analytes | > 5 ng/g (due to poor ionization) | nih.gov |

Electromigration Techniques

Electromigration techniques, such as capillary electrophoresis, offer an alternative to chromatography, providing high separation efficiency and requiring low sample volumes. asianpharmtech.com These methods separate analytes based on their charge and size in an electric field.

Micellar Electrokinetic Capillary Chromatography (MEKC)

MEKC is a mode of capillary electrophoresis that uses surfactants at a concentration above their critical micelle concentration to form a pseudostationary phase. researchgate.net This allows for the separation of both neutral and charged analytes, making it highly suitable for the complex mixtures of nonylphenol and its derivatives. researchgate.netnih.gov

The separation can be finely tuned by optimizing the buffer system (e.g., borate (B1201080) or phosphate (B84403) buffer), pH, and the type and concentration of the surfactant (e.g., sodium dodecyl sulfate - SDS). nih.govresearchgate.net To enhance selectivity and resolution, especially for hydrophobic isomers of nonylphenol, modifiers are often added to the buffer:

Organic Solvents: Methanol (B129727) or acetonitrile can markedly influence resolution. nih.govdphen1.com

Cyclodextrins (CDs): The addition of β-CD has been shown to improve the separation of 4-nonylphenol (B119669) isomers. dphen1.comnus.edu.sg

MEKC methods have been developed to separate various phenolic compounds, with some achieving baseline separation of multiple analytes. nih.govnih.gov On-line concentration techniques like "sweeping" can be employed to significantly increase detection sensitivity, with reports of 41-fold increases for 4-nonylphenol isomers, achieving detection limits as low as 0.055 mg/L. dphen1.com On-chip MEKC further advances the technique, allowing for high-speed separations within 15 seconds. nih.gov

Table 4: Optimization of MEKC for Phenolic Compound Separation

| Parameter | Condition / Reagent | Effect | Citations |

|---|---|---|---|

| Buffer | Borate, Phosphate | Influences resolution and migration time. | nih.govdphen1.com |

| Surfactant | Sodium Dodecyl Sulfate (SDS), Sodium Deoxycholate (SDC) | Forms pseudostationary phase for separation. | nih.govdphen1.com |

| Organic Modifier | Methanol (5-10%), Acetonitrile | Improves separation of hydrophobic analytes and isomers. | researchgate.netdphen1.com |

| Cyclodextrin | β-Cyclodextrin (5 mM) | Enhances separation of 4-nonylphenol isomers. | dphen1.com |

| On-line Concentration | Sweeping | 41-fold increase in detection sensitivity for 4-NP. | dphen1.com |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful analytical technique valued for its high separation efficiency, speed, and minimal sample consumption. asianpharmtech.comoup.com It has proven effective for the analysis of endocrine-disrupting chemicals, including phenolic compounds. nih.govdphen1.com Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and MEKC, can be employed depending on the specific analytical challenge. dphen1.com

For neutral compounds like nonylphenol, MEKC or non-aqueous CE systems are typically required. dphen1.com Non-aqueous CE, using solvents like acetonitrile, can be particularly useful for separating amphiphilic compounds like NPEOs by preventing surfactant aggregation.

The sensitivity of CE, which can be a limitation in environmental analysis, is significantly enhanced by coupling it with sensitive detection systems. dphen1.com

Electrochemical Detection: Using a boron-doped diamond electrode has achieved minimum detectable concentrations in the range of 0.01 to 0.06 μM for various endocrine disruptors. nih.gov

Mass Spectrometry (MS): The combination of CE's high separation power with the identification capabilities of MS provides a comprehensive analytical tool. asianpharmtech.comnih.gov

Modern advancements in CE instrumentation include improved capillary designs and microchip-based CE, which allows for more rapid and efficient separations. asianpharmtech.com

Sample Preparation and Pre-concentration Techniques

Effective sample preparation is a critical prerequisite for accurate analysis, aiming to isolate and concentrate target analytes from the sample matrix while removing interferences. phenomenex.com Solid Phase Extraction (SPE) and various microextraction techniques have become indispensable tools for preparing samples containing nonylphenol and its derivatives prior to instrumental analysis. mdpi.comscharlab.com

Solid Phase Extraction (SPE) is a widely utilized technique for the extraction and pre-concentration of nonylphenol (NP) and its ethoxylates (NPEOs) from diverse sample types, including water, soil, sediment, and human urine. nih.govnih.govanalis.com.my This method offers significant advantages over traditional liquid-liquid extraction, such as reduced solvent consumption, shorter processing times, and the potential for automation. scharlab.com The principle of SPE is based on the partitioning of analytes between a solid sorbent and a liquid sample. scharlab.com

The process generally involves four main steps:

Conditioning: The sorbent is activated with a solvent to ensure reproducible interaction with the analyte. scharlab.com

Loading: The sample is passed through the sorbent, where the analyte is retained. scharlab.com

Washing: Interfering compounds are removed by rinsing the sorbent with a specific solvent.

Elution: The retained analyte is recovered from the sorbent using a small volume of an appropriate elution solvent. scharlab.com

For the analysis of nonylphenol, reversed-phase silica-based sorbents, particularly C18, are commonly employed. nih.govanalis.com.my The selection of solvents for conditioning and elution is critical for achieving high recovery rates. For instance, a method for analyzing NP in solid environmental samples used a C18 cartridge, eluting the analytes with methanol and acetonitrile. nih.gov Another study on river water samples also utilized C18 cartridges and found a mixture of methanol and acetone to be an effective eluting solvent. analis.com.my In the analysis of human urine, SPE has been successfully combined with gas chromatography-mass spectrometry (GC-MS) to determine NP and its ethoxylates, achieving recovery rates greater than 85.8%. nih.gov

Table 1: Examples of Solid Phase Extraction (SPE) Conditions for Nonylphenol Analysis

| Matrix | Sorbent | Elution Solvent(s) | Analytical Technique | Recovery | Reference |

|---|---|---|---|---|---|

| Human Urine | Not Specified | Not Specified | GC-MS | > 85.8% | nih.gov |

| Solid Environmental Samples (Soil, Sediment, Sludge) | C18 | Methanol, Acetonitrile | HPLC-FL | Quantitative | nih.gov |

| River Water | C18 | Methanol, Acetone (1:1, v/v) | HPLC-PDA | 41.0 - 114% | analis.com.my |

Solid Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to a sample. nih.gov Analytes partition from the sample matrix to the fiber coating until equilibrium is reached. nih.gov The fiber is then transferred directly to the injection port of a gas chromatograph or desorbed using a solvent for liquid chromatography analysis. nih.gov While SPME offers simplicity and low cost, challenges include the physical fragility of the fibers and potential for matrix effects. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid microextraction method based on a three-component solvent system: a sample, an extraction solvent (water-immiscible), and a disperser solvent (miscible in both other phases). nih.gov The rapid injection of the extraction and disperser solvent mixture into the aqueous sample creates a cloudy solution, consisting of fine droplets of the extraction solvent dispersed throughout the sample. researchgate.netnih.gov This large surface area facilitates the fast transfer of analytes from the aqueous phase to the extraction solvent. nih.gov Following centrifugation, the sedimented organic phase is collected for analysis. DLLME has been successfully applied to the determination of alkylphenols and bisphenol A in seawater, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving the low detection limits required by environmental standards. researchgate.net

Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized form of SPE where the sorbent material (e.g., C8) is packed into a syringe. nih.gov This technique integrates sampling, extraction, and injection into a single device, reducing solvent consumption and analysis time. mdpi.com MEPS is considered more robust than SPME and more easily automated than traditional SPE. mdpi.com

Table 2: Comparison of Microextraction Techniques for Phenolic Compound Analysis

| Technique | Principle | Key Advantages | Common Analytes | Reference |

|---|---|---|---|---|

| SPME | Analyte partitioning onto a coated fiber | Solvent-free, simple, low cost | Volatile organic compounds, phenols | nih.gov |

| DLLME | Analyte partitioning into a dispersed micro-volume of extraction solvent | Fast, high enrichment factor, low solvent use | Alkylphenols, Bisphenol A | researchgate.netnih.gov |

| MEPS | Miniaturized SPE within a syringe | Reduced solvent/sample volume, easily automated, robust | Wide range of analytes | mdpi.comnih.gov |

Immunoanalytical and Chemiluminescent Assays

Immunoanalytical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic techniques for screening large numbers of samples. mdpi.comsciforum.net These assays utilize the specific binding between an antibody and an antigen (in this case, nonylphenol) to detect and quantify the target analyte. nih.gov

Competitive immunoassays are a common format for detecting small molecules like nonylphenol. nih.gov In this format, free nonylphenol in the sample competes with a labeled nonylphenol conjugate for a limited number of antibody binding sites. A higher concentration of nonylphenol in the sample results in a lower signal from the labeled conjugate, allowing for quantification.

The sensitivity of these assays can be significantly enhanced by using different detection systems. nih.gov Chemiluminescent immunoenzyme assays (CL-EIA) have demonstrated superior sensitivity compared to conventional colorimetric detection. mdpi.comresearchgate.net In a CL-EIA for nonylphenol, the detection limit was found to be 9 ng/mL, compared to 55 ng/mL for the colorimetric method. mdpi.comresearchgate.net Another study developed a range of monoclonal antibody-based competitive immunoassays, including a microtiter plate ELISA and a dipstick test. nih.gov The application of enhanced chemiluminescence (ECL) in the ELISA format resulted in a detection limit for 4-n-nonylphenol of 0.06 ng/mL. nih.gov These immunoassays have been successfully applied to the analysis of nonylphenol in natural and spiked water samples. nih.govresearchgate.net

Table 3: Performance of Immunoanalytical Assays for Nonylphenol Detection

| Assay Type | Detection Method | Analyte | Detection Limit (LOD) | IC₅₀ | Reference |

|---|---|---|---|---|---|

| Competitive ELISA | Colorimetric | Nonylphenol | 55 ng/mL | Not Reported | mdpi.comresearchgate.net |

| CL-EIA | Chemiluminescent | Nonylphenol | 9 ng/mL | Not Reported | mdpi.comresearchgate.net |

| Competitive ELISA | Enhanced Chemiluminescence (ECL) | 4-n-Nonylphenol | 0.06 ng/mL | 2.0 ng/mL | nih.gov |

| Dipstick Test | Visual (Colorimetric) | 4-n-Nonylphenol | 10 ng/mL (lower range) | Not Applicable | nih.gov |

Isotope Dilution Mass Spectrometry for Quantitative Accuracy

For the highest level of quantitative accuracy, Isotope Dilution Mass Spectrometry (IDMS) is the gold standard. researchgate.net This technique is particularly effective at overcoming matrix effects and variations in extraction efficiency and instrument response, which can compromise the accuracy of other methods. researchgate.netdphen1.com IDMS involves spiking a sample with a known amount of an isotopically labeled version of the target analyte (e.g., ¹³C-labeled nonylphenol) to serve as an internal standard. uliege.benih.gov

Because the labeled standard is chemically identical to the native analyte, it behaves the same way during sample preparation, extraction, and analysis. researchgate.net The final quantification is based on measuring the ratio of the native analyte to the labeled standard using a mass spectrometer, typically coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS/MS). researchgate.netuliege.benih.gov This ratio is unaffected by sample losses during workup, leading to highly accurate and precise results. dphen1.com

IDMS methods have been developed for the analysis of nonylphenol in a variety of complex matrices:

Water: A fast and accurate method using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) combined with minimal labeling IDMS was developed for determining 4-nonylphenol in wastewater. uliege.be

Air: A stable isotope dilution LC-MS method was established for the sensitive and selective determination of nonylphenol and other phenolic xenoestrogens in indoor air samples, with a quantification limit of 0.1 ng/m³. nih.gov

Human Urine: An ID-GC-MS method was validated for the precise and accurate determination of 4-nonylphenols in human urine, with mean recoveries ranging from 92% to 105%. dphen1.com

Septic, Soil, and Groundwater: A simplified solid-phase extraction and cleanup process combined with GC-MS/MS and isotope dilution was verified for the analysis of 4-nonylphenols in these challenging matrices. researchgate.net

The use of custom-synthesized ¹³C-labeled nonylphenol ethoxylate analogs as surrogate standards has also been shown to improve the quantitative accuracy and precision of methods analyzing both nonylphenol and its ethoxylates. nih.gov

Table 4: Applications of Isotope Dilution Mass Spectrometry (IDMS) for Nonylphenol Quantification

| Matrix | Analytical Technique | Labeled Standard | Key Findings/Performance | Reference |

|---|---|---|---|---|

| Wastewater | UHPLC-ESI-MS/MS | ¹³C₁-nonylphenol | Fast, accurate, overcomes overestimation from classical calibration. | uliege.be |

| Indoor Air | LC-MS | Not Specified | Quantification limit of 0.1 ng/m³. | nih.gov |

| Human Urine | GC-MS | Labeled-analogues | High precision (RSD ≤ 6%), excellent accuracy (recovery 92-105%). | dphen1.com |

| Septic, Soil, Groundwater | GC-MS/MS | Deuterated standards | Verified against standard addition for accuracy. | researchgate.net |

| Wastewater, Sediment | HPLC-ESI-MS | [¹³C₆]NPEO analogs | Improved quantitative accuracy and precision for NP and NPEOs. | nih.gov |

Applications in Advanced Materials Science Research

Integration in Polymer Synthesis and Modification

The chemical structure of potassium nonylphenolate suggests its potential utility as both a catalyst and a modifying agent in polymer science. The phenoxide component is a potent nucleophile and base, while the potassium cation can act as a counter-ion in various polymerization mechanisms.

In polymer synthesis, this compound could theoretically function as an initiator for anionic polymerization, particularly for monomers with electron-withdrawing groups. Its basicity could also be harnessed to catalyze ring-opening polymerization of cyclic esters or epoxides. While direct, extensive research on this compound's role is emerging, its properties are analogous to other alkali metal alkoxides and phenolates used in controlled polymerization techniques.

A significant area of potential is in post-polymerization modification. rsc.org Organocatalysts are used for the direct transformation of commodity polymers into value-added materials through reactions like transesterification. rsc.org The basic nature of the nonylphenolate anion makes it a candidate for catalyzing such acyl substitution reactions on existing polymer backbones, allowing for the tailored introduction of new functional groups. This approach could enable the "upcycling" of inexpensive, stable commodity polymers like polyacrylates into materials with advanced functionalities. rsc.org

Table 1: Potential Roles of this compound in Polymerization

| Polymerization Type | Potential Role of this compound | Mechanism |

|---|---|---|

| Anionic Polymerization | Initiator | The phenoxide anion attacks a vinyl monomer, initiating chain growth. |